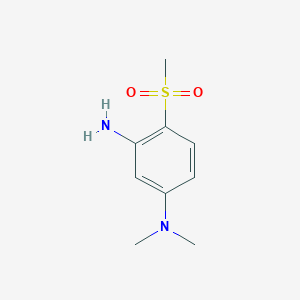

N1,N1-Dimethyl-4-(methylsulfonyl)-1,3-benzenediamine

説明

特性

IUPAC Name |

1-N,1-N-dimethyl-4-methylsulfonylbenzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-11(2)7-4-5-9(8(10)6-7)14(3,12)13/h4-6H,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKDIZAIZJZFXIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=C(C=C1)S(=O)(=O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthesis via N,N-Dimethyl-p-phenylenediamine Hydrochloride Intermediate

One well-documented method involves preparing the hydrochloride salt of N,N-dimethyl-p-phenylenediamine as a key intermediate, which can then be further functionalized to introduce the methylsulfonyl group.

Starting Material: Paranitrochlorobenzene is dissolved in toluene to form solution A.

Amination: Dimethylamine hydrochloride dissolved in water is added to solution A.

Base Addition: Sodium hydroxide (15% aqueous) is added dropwise under stirring at 20–25 °C, followed by gradual warming to 38 °C and further base addition, then the mixture is allowed to react for 60 minutes.

Hydrogenation: The toluene layer is separated and treated with an active nickel catalyst for hydrogenation reduction.

Salt Formation: After catalyst removal, hydrogen chloride gas is bubbled through the toluene solution to precipitate N,N-dimethyl-p-phenylenediamine hydrochloride as a solid.

This method provides a controlled environment for the selective dimethylation of the amino groups on the benzene ring and prepares a stable intermediate for further sulfonylation.

Data Table Summarizing Key Preparation Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time | Notes |

|---|---|---|---|---|

| Dissolution of paranitrochlorobenzene | Toluene (350 mL) | Ambient | - | Solution A |

| Addition of dimethylamine hydrochloride | Aqueous solution (190 mL) | Ambient | - | Mixing with solution A |

| Base addition | 15% NaOH aqueous solution (1.2 mole, then 0.7 mole) | 20–38 | 60 minutes | Dropwise addition, warming |

| Hydrogenation | Active nickel catalyst, hydrogen gas | Ambient to 38 | Until completion | Reduction of nitro to amine |

| Salt formation | Hydrogen chloride gas bubbling | Ambient | Until precipitation | Formation of hydrochloride salt |

| Sulfonylation (inferred) | Methylsulfonyl chloride + base (e.g., pyridine) | Mild heating | Variable | Electrophilic substitution to add methylsulfonyl group |

化学反応の分析

N1,N1-Dimethyl-4-(methylsulfonyl)-1,3-benzenediamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the methylsulfonyl group to a thiol group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like halogens.

科学的研究の応用

Scientific Research Applications

- Antioxidant Studies :

- Biochemical Reagent :

- Pharmaceutical Research :

Industrial Applications

| Application Area | Description |

|---|---|

| Rubber Industry | Used as an antioxidant/antiozonant to prolong the life of rubber products. |

| Fuel Additives | Functions as a stabilizer in fuel formulations to enhance performance. |

| Polymer Manufacturing | Acts as a stabilizer during the production of polymers, preventing degradation. |

Case Study 1: Antioxidant Efficacy

A study conducted by Eastman Chemical Company evaluated the effectiveness of this compound as an antioxidant in rubber formulations. Results indicated that the compound significantly reduced oxidative degradation compared to control samples, demonstrating its potential for improving product longevity in rubber applications.

Case Study 2: Biochemical Assay Development

In a research project aimed at developing new biochemical assays, this compound was used as a reagent to detect specific biomolecules. The study highlighted its sensitivity and specificity in detecting target compounds, paving the way for further development of diagnostic tools.

作用機序

The mechanism of action of N1,N1-Dimethyl-4-(methylsulfonyl)-1,3-benzenediamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

類似化合物との比較

Key Properties :

- Molecular Formula : C₉H₁₃N₂O₂S

- Molecular Weight : 213.28 g/mol (calculated).

- Functional Groups : Dimethylamine (electron-donating), methylsulfonyl (electron-withdrawing).

Comparison with Similar Compounds

Below is a systematic comparison of N1,N1-Dimethyl-4-(methylsulfonyl)-1,3-benzenediamine with structurally analogous benzenediamine derivatives, focusing on substituent effects, biological activity, and applications.

Structural Analogs and Substituent Variations

Substituent Effects on Activity

- This group may also improve metabolic stability .

- Nitro (-NO₂) and Trifluoromethyl (-CF₃): Present in antimitotic dinitroanilines (e.g., Dinitramine), these groups contribute to high potency against T. gondii and Plasmodium falciparum by disrupting microtubule assembly .

- Alkyl Groups (Diethyl vs.

生物活性

N1,N1-Dimethyl-4-(methylsulfonyl)-1,3-benzenediamine, also known by its CAS number 1219976-19-8, is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and structural insights.

- Molecular Formula : C₉H₁₄N₂O₂S

- Molecular Weight : 214.29 g/mol

- CAS Number : 1219976-19-8

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its interactions with various biological targets. The compound is characterized as an aromatic amine with potential applications in pharmaceuticals.

While specific mechanisms of action for this compound remain under investigation, preliminary studies suggest that it may influence enzyme activities similar to other methylsulfonyl-substituted compounds. Structurally related compounds have demonstrated various biological effects, including anti-inflammatory and anticancer activities.

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, a comparison with structurally similar compounds is helpful. The table below summarizes key features and biological activities of related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N,N-Dimethyl-4-methylsulfonylaniline | Dimethyl substitution on the amine | Anticancer |

| 4-Amino-N,N-diethylbenzenesulfonamide | Diethyl group instead of methyl groups | Antimicrobial |

| 4-Methylsulfonylaniline | Lacks additional substituents | Anti-inflammatory |

Case Studies and Research Findings

Several studies have investigated the pharmacological potential of compounds similar to this compound:

- Inhibition Studies : Research indicates that methylsulfonyl derivatives can exhibit significant inhibitory effects on cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. For instance, a recent study found that certain methylsulfonyl-substituted compounds demonstrated selectivity for COX-2 over COX-1, suggesting potential for anti-inflammatory drug development .

- Anticancer Potential : Analogous compounds have shown promise in inhibiting cancer cell proliferation. For example, one study reported that a related compound inhibited mitochondrial function in pancreatic cancer cells with an IC50 value of 0.58 μM . This suggests that this compound may also possess anticancer properties worth exploring.

- Toxicological Assessments : Toxicity profiles for similar compounds indicate that while some exhibit beneficial biological activities, they may also present risks such as irritancy or cytotoxicity at higher concentrations . Understanding these profiles is crucial for therapeutic applications.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing the purity and structure of N1,N1-Dimethyl-4-(methylsulfonyl)-1,3-benzenediamine?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) to assess purity. For structural confirmation, employ - and -NMR spectroscopy to resolve methylsulfonyl and dimethylamine protons (δ 2.8–3.1 ppm for sulfonyl groups; δ 2.5–2.7 ppm for N-methyl groups). Mass spectrometry (ESI-MS) can validate molecular weight (expected [M+H]+ ≈ 257 g/mol). Cross-reference with analogs like N1,N1-diethyl-1,3-benzenediamine derivatives for spectral benchmarking .

Q. How can researchers safely handle and store this compound in laboratory settings?

- Methodological Answer : Store in airtight containers at 4°C, protected from light to prevent degradation. Use fume hoods for weighing and synthesis due to potential dust inhalation risks. Personal protective equipment (PPE) includes nitrile gloves and lab coats. Safety protocols for structurally similar compounds (e.g., N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine) recommend avoiding contact with oxidizing agents to prevent exothermic reactions .

Q. What synthetic routes are effective for preparing this compound?

- Methodological Answer : A two-step approach is common:

Sulfonation : React 1,3-benzenediamine with methanesulfonyl chloride in anhydrous dichloromethane (DCM) at 0°C, using triethylamine as a base.

Methylation : Treat the intermediate with methyl iodide in dimethylformamide (DMF) at 60°C, catalyzed by potassium carbonate.

Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1). Yields typically range from 65–75% after column purification. Compare with dinitramine synthesis (N1,N1-diethyl-2,6-dinitro-1,3-benzenediamine) for reaction optimization .

Advanced Research Questions

Q. How does the methylsulfonyl substituent influence the compound’s electronic properties in catalytic applications?

- Methodological Answer : The electron-withdrawing methylsulfonyl group decreases electron density on the benzene ring, enhancing electrophilic substitution reactivity. Compare with nitro (e.g., 4-nitro-1,2-phenylenediamine) or trifluoromethyl analogs (e.g., dinitramine) using density functional theory (DFT) calculations to map Hammett σ values. Experimental validation via cyclic voltammetry can quantify redox potentials, showing a 0.3–0.5 V anodic shift relative to unsubstituted 1,3-benzenediamine .

Q. What experimental strategies resolve contradictions in reported antiparasitic activity data for this compound?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, serum content). Standardize in vitro protocols:

- Use synchronized cultures of Plasmodium falciparum (malaria) or Toxoplasma gondii (apicomplexan parasites).

- Apply a dose range (1–100 µM) with controls (e.g., trifluralin in ).

- Measure IC values via lactate dehydrogenase (LDH) assays.

Replicate studies in multiple cell lines (e.g., HEK293 vs. HepG2) to assess cell-type specificity. Structural analogs like N1,N1-dipropyl-2,6-dinitro-1,3-benzenediamine ( ) show similar trends, suggesting substituent-dependent bioactivity .

Q. How can researchers design derivatives to enhance solubility without compromising biological activity?

- Methodological Answer : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) at the para position while retaining the methylsulfonyl moiety. Use quantitative structure-activity relationship (QSAR) models to predict logP and solubility. Synthesize and test derivatives like 4-(methylsulfonyl)-N1,N1-dimethyl-5-hydroxy-1,3-benzenediamine. Compare with sulfonamide-based drugs (e.g., benzenesulfonamide derivatives in ) to balance hydrophilicity and membrane permeability .

Q. What mechanistic insights explain the compound’s selectivity in inhibiting protozoan vs. mammalian enzymes?

- Methodological Answer : Conduct competitive inhibition assays with recombinant protozoan dihydrofolate reductase (DHFR) and human DHFR. Use X-ray crystallography to resolve binding modes. The methylsulfonyl group may sterically hinder mammalian enzyme active sites less effectively than bulkier substituents (e.g., trifluoromethyl in dinitramine). Validate via mutagenesis studies on key residues (e.g., Leu4 in Plasmodium DHFR) .

Data Analysis and Contradiction Resolution

Q. How should researchers address variability in reported melting points for this compound?

- Methodological Answer : Variability may stem from polymorphic forms or impurities. Perform differential scanning calorimetry (DSC) to identify polymorph transitions. Recrystallize using different solvents (e.g., ethanol vs. acetonitrile) and compare melting points. For example, 4-nitro-1,2-phenylenediamine () shows a defined mp range (196–201°C) after purification, suggesting similar protocols are critical .

Q. What computational tools are optimal for predicting the compound’s environmental fate and toxicity?

- Methodological Answer : Use EPI Suite to estimate biodegradation half-life and ECOSAR for aquatic toxicity. Compare with analogs like N1,N1-diethyl-1,3-benzenediamine derivatives (), which show moderate persistence (t > 60 days). Experimental validation via Daphnia magna acute toxicity assays can refine predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。